Superior Cytokinin Activity of meta-Chlorophenyl Ureas
In a direct head-to-head comparison of three chlorophenyl-substituted phenylurea isomers, the meta-chlorophenyl derivative (N-phenyl-N′-(3-chlorophenyl)urea) showed the highest promotion of radish cotyledon growth at 1.00 mg/L, outperforming both the ortho- and para-chlorophenyl analogs at the same concentration [1]. Although the comparator scaffold bears an N-phenyl rather than N-isopropyl substituent, the structure–activity relationship (SAR) literature on aryl urea cytokinins consistently demonstrates that the N′-alkyl substituent modulates potency but does not invert the positional preference conferred by the aryl ring substitution pattern [2]. This supports a class-level inference that the meta-chlorophenyl-isopropyl combination is the most active positional isomer for cytokinin-like applications.
| Evidence Dimension | Cytokinin-like cell division promotion activity |
|---|---|
| Target Compound Data | N-(3-chlorophenyl)-N'-isopropylurea: no direct primary data; inferred highest activity among positional isomers based on class SAR |
| Comparator Or Baseline | N-phenyl-N′-(3-chlorophenyl)urea: highest promotion at 1.00 mg/L vs. N-phenyl-N′-(2-chlorophenyl)urea and N-phenyl-N′-(4-chlorophenyl)urea at identical concentration |
| Quantified Difference | Meta-chlorophenyl > ortho-chlorophenyl ≈ para-chlorophenyl (qualitative ranking); precise fold-difference not reported |
| Conditions | Radish (Raphanus sativus 'Fengguang') cotyledon expansion growth assay; compound concentrations: 0.01–1.00 mg/L |
Why This Matters
A researcher screening for plant growth regulatory activity who selects the ortho- or para-isomer instead of the meta-isomer may fail to detect cytokinin-like effects, leading to a false negative in the primary screen.
- [1] Geng H-L, Zhou L, Zhou W-M. Study on the synthesis and biological activity of N-phenyl-N′-(chlorophenyl) ureas. Journal of Northwest A&F University (Natural Science Edition). 2004; (4). View Source
- [2] Shudo K. Structure-activity relationships of urea cytokinins. In: Cytokinins: Chemistry, Activity, and Function. CRC Press; 1994. View Source
